molecular formula C12H8BrN3 B1509815 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-12-3

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1509815
CAS No.: 1380331-12-3
M. Wt: 274.12 g/mol
InChI Key: VINDHFKEGLBYML-UHFFFAOYSA-N
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Description

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a phenyl group attached to a triazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-phenylpyridine-3-carbonitrile with hydrazine hydrate in the presence of a brominating agent[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The choice of solvent, temperature, and reaction time are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Nitro- or halogenated phenyl derivatives.

Scientific Research Applications

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other triazolo[1,5-A]pyridines, such as 2-phenyl-[1,2,4]triazolo[1,5-A]pyridine and 7-chloro-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine.

  • Uniqueness: The presence of the bromine atom in this compound provides unique chemical reactivity and potential biological activity compared to its chlorinated or non-halogenated counterparts.

Properties

IUPAC Name

7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-12(15-16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINDHFKEGLBYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737641
Record name 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380331-12-3
Record name 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-4-bromopyridine (5.00 g, 28.3 mmol), copper (I) bromide (207 mg, 1.44 mmol), 1,10-phenanthroline monohydrate (284 mg, 1.44 mmol) and benzonitrile (60 mL) was heated in a 380-mL autoclave to 130° C. and stirred for 23 h under 20 bar of O2/N2 (5:95). After the autoclave was vented and opened (100% conversion, HPLC method cf. example 1.3), the dark brown reaction suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (40 mL) and dried to yield crude 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (5.12 g, 64%) as a green solid with 97.0% purity (HPLC area-%, HPLC method see example 1.3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
207 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4-bromopyridine (1.00 g, 5.66 mmol), copper (I) bromide (41.5 mg, 0.28 mmol), 1,10-phenanthroline monohydrate (56.7 mg, 0.28 mmol) and benzonitrile (13 mL) was heated in a 100-mL 4-necked flask to 110° C. During 23 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method cf. example 1.1). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (50 mL) and dried to yield crude 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.21 g, 79%) as a green solid with 99.0% purity (HPLC area-%, HPLC method cf. example 1.1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
56.7 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
41.5 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

1,2-Diamino-4-bromopyridinium 2,4,6-trimethylbenzenesulfonate (15.6 g, 40.2 mmole) in pyridine (106 ml) is heated overnight at 100° C. with benzoyl chloride (9.4 ml, 80 mmole) giving a redbrown solution and after 2 hrs a brown suspension. The reaction mixture is concentrated in vacuo and the residue is triturated for 2.5 hr in sat. aqueous ammonium chloride solution (300 ml), while neutralizing to pH 6-7 with sat. aqueous sodium bicarbonate solution. The solid is collected by filtration, washed with water (40 ml) and dried affording 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (6.78 g, 61.6%) as an off-white solid. mp.: 189-191° C. MS: m/z=276.1, 274.2 (M+H+).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
106 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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